Cas no 5735-57-9 (N-(5-chloro-2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide)
5735-57-9 structure
Product Name:N-(5-chloro-2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
CAS No:5735-57-9
MF:C21H18ClN3O6S
MW:475.902122974396
CID:1604126
PubChem ID:1362811
Update Time:2025-04-21
N-(5-chloro-2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide Chemical and Physical Properties
Names and Identifiers
-
- acetamide, N-(5-chloro-2-methoxyphenyl)-2-[(3-nitrophenyl)(phenylsulfonyl)amino]-
- 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(5-chloro-2-methoxyphenyl)acetamide
- N-(5-chloro-2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 5735-57-9
- BIM-0012005.P001
- SMSF0007609
- CB15234
- Oprea1_095586
- DTXSID90362144
- ZINC01206244
- CBMicro_012033
-
- Inchi: 1S/C21H18ClN3O6S/c1-31-20-11-10-15(22)12-19(20)23-21(26)14-24(16-6-5-7-17(13-16)25(27)28)32(29,30)18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,26)
- InChI Key: YYZLRTCJIQRQQR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(CN(C1C=CC=C(C=1)[N+](=O)[O-])S(C1C=CC=CC=1)(=O)=O)=O)OC
Computed Properties
- Exact Mass: 475.06064
- Monoisotopic Mass: 475.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 130Ų
Experimental Properties
- Density: 1.476
- Refractive Index: 1.66
- PSA: 118.85
N-(5-chloro-2-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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